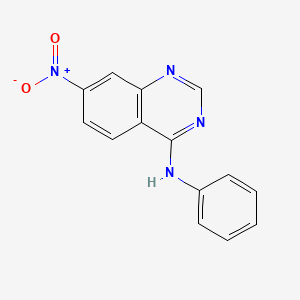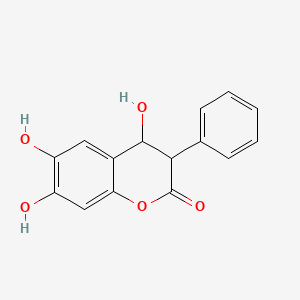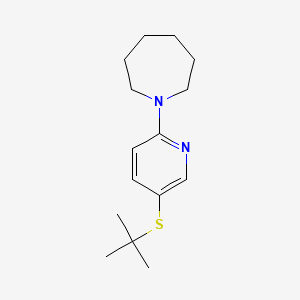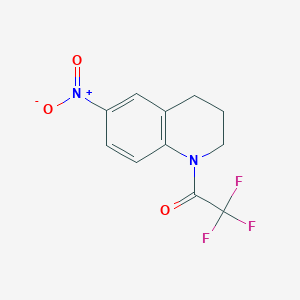![molecular formula C12H10ClN5O B11850261 5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850261.png)
5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(3-cloro-2-metilfenil)-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona es un compuesto heterocíclico que ha generado interés debido a sus posibles aplicaciones en química medicinal. Este compuesto presenta un núcleo pirazolo[3,4-d]pirimidina, conocido por su actividad biológica y sus posibles beneficios terapéuticos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Amino-1-(3-cloro-2-metilfenil)-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona típicamente involucra los siguientes pasos:
Formación del Anillo Pirazol: El paso inicial implica la ciclización de un derivado de hidrazina con una dicetona o cetoéster adecuada para formar el anillo pirazol.
Formación del Anillo Pirimidina: El intermedio de pirazol se hace reaccionar entonces con un derivado de amida o guanidina adecuado en condiciones ácidas o básicas para formar el anillo pirimidina.
Introducción del Grupo Amino: El grupo amino se introduce a través de reacciones de sustitución nucleofílica, a menudo usando aminas o amoníaco en condiciones controladas.
Cloración y Metilación: Los pasos finales implican la cloración y metilación selectivas del anillo aromático para obtener el compuesto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas mencionadas anteriormente para mejorar el rendimiento y la pureza. Esto incluye el uso de catalizadores, temperaturas de reacción controladas y técnicas de purificación como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Amino-1-(3-cloro-2-metilfenil)-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden llevarse a cabo usando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en las posiciones amino y cloro.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Amoníaco o aminas primarias en etanol.
Productos Principales
Oxidación: Formación de óxidos o derivados hidroxílicos correspondientes.
Reducción: Formación de derivados de amina reducidos.
Sustitución: Formación de derivados de pirazolo[3,4-d]pirimidina sustituidos.
4. Aplicaciones en Investigación Científica
5-Amino-1-(3-cloro-2-metilfenil)-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona tiene varias aplicaciones en investigación científica:
Química Medicinal: Se estudia por su potencial como agente antiinflamatorio, anticancerígeno y antiviral.
Investigación Biológica: Se utiliza como una sonda para estudiar interacciones enzimáticas y unión a receptores.
Síntesis Química: Sirve como intermedio en la síntesis de compuestos heterocíclicos más complejos.
Aplicaciones Industriales: Posible uso en el desarrollo de agroquímicos y farmacéuticos.
Aplicaciones Científicas De Investigación
5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antiviral agent.
Biological Research: Used as a probe to study enzyme interactions and receptor binding.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: Potential use in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
El mecanismo de acción de 5-Amino-1-(3-cloro-2-metilfenil)-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona implica su interacción con objetivos moleculares específicos como enzimas y receptores. El compuesto puede inhibir la actividad enzimática o modular la función del receptor, lo que lleva a sus efectos terapéuticos. Las vías exactas y los objetivos moleculares pueden variar dependiendo de la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos Similares
- 5-Amino-1-(3-clorofenil)-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona
- 5-Amino-1-(2-metilfenil)-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona
- 5-Amino-1-(3-cloro-4-metilfenil)-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona
Singularidad
La singularidad de 5-Amino-1-(3-cloro-2-metilfenil)-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona radica en su patrón de sustitución específico, que puede influir en su actividad biológica y reactividad química. La presencia de los grupos cloro y metilo en el anillo fenilo puede mejorar su afinidad de unión a ciertos objetivos moleculares y alterar sus propiedades farmacocinéticas.
Propiedades
Fórmula molecular |
C12H10ClN5O |
|---|---|
Peso molecular |
275.69 g/mol |
Nombre IUPAC |
5-amino-1-(3-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H10ClN5O/c1-7-9(13)3-2-4-10(7)18-11-8(5-16-18)12(19)17(14)6-15-11/h2-6H,14H2,1H3 |
Clave InChI |
COAYBDMVPBEUHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)N2C3=C(C=N2)C(=O)N(C=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11850203.png)
![N,N,5-Trimethylspiro[indoline-3,4'-piperidine]-1-carboxamide](/img/structure/B11850211.png)
![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid](/img/structure/B11850217.png)
![3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate](/img/structure/B11850236.png)
![2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11850239.png)


![(3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B11850244.png)

